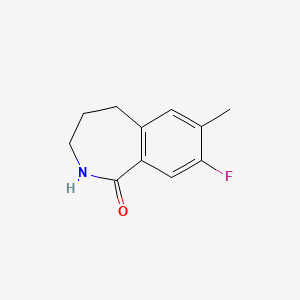
Methyl 4-(2-amino-2-thioxoethyl)benzoate
Overview
Description
Methyl 4-(2-amino-2-thioxoethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a thioxoethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-amino-2-thioxoethyl)benzoate typically involves the reaction of 4-(2-amino-2-thioxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows: [ \text{4-(2-amino-2-thioxoethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-amino-2-thioxoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 4-(2-amino-2-thioxoethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(2-amino-2-thioxoethyl)benzoate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
Methyl 4-(2-amino-2-thioxoethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-aminobenzoate: Lacks the thioxoethyl group, making it less reactive.
Methyl 4-(2-aminoethyl)benzoate: Lacks the thioxo group, resulting in different chemical properties.
Methyl 4-(2-thioxoethyl)benzoate: Lacks the amino group, affecting its biological activity.
The presence of both the thioxo and amino groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
methyl 4-(2-amino-2-sulfanylideneethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-13-10(12)8-4-2-7(3-5-8)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXRXAPWAZJANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Chloro-3-methylphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906761.png)
![2-[4-(3,4-Dimethoxyphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906767.png)
![2-[4-(4-Chloro-3-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906777.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906780.png)
![2-[4-(4-Methoxy-3-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906787.png)
![2-[4-Methyl-4-[4-(2-methylprop-2-enoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906789.png)

![{2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol](/img/structure/B7906812.png)



